molecular formula C₁₉H₂₁D₃O₄ B1157014 4-Carboxyl-17β-Estradiol-d3

4-Carboxyl-17β-Estradiol-d3

Cat. No.: B1157014
M. Wt: 319.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxyl-17β-Estradiol-d3 is a deuterated derivative of 17β-estradiol (E2), a primary endogenous estrogen. The compound features a carboxyl group (-COOH) at the C-4 position of the steroid nucleus and three deuterium atoms (d3) incorporated into its structure, likely at positions critical for metabolic stability or analytical detection. This modification enhances its utility as an internal standard in mass spectrometry-based assays, where deuterated analogs minimize matrix interference and improve quantification accuracy .

Properties

Molecular Formula

C₁₉H₂₁D₃O₄

Molecular Weight

319.41

Synonyms

4-Carboxyl-(17β)-estra-1,3,5(10)-triene-3,17-diol-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 17β-estradiol derivatives arises from substitutions at key positions (C-3, C-4, C-7, C-17) and isotopic labeling. Below is a detailed comparison of 4-Carboxyl-17β-Estradiol-d3 with its analogs:

Analytical and Environmental Relevance

  • Deuterated Analogs (e.g., 4-Carboxyl-d3, 4-Methoxy-d3) : Critical for compensating matrix effects in bioanalytical workflows. For example, 17β-estradiol-D3 is validated for quantifying E2 in gonadal tissues via LC-MS/MS .
  • Environmental Impact: Non-deuterated synthetic estrogens (e.g., 17α-ethinylestradiol) are detected in water systems at low concentrations but pose ecological risks due to endocrine-disrupting effects .

Key Research Findings

  • Stability and Metabolism : Deuterium labeling in this compound reduces metabolic degradation, enhancing its reliability as an internal standard .
  • Therapeutic Potential: Estradiol derivatives like ent-E2 and 4-methoxy analogs show promise in neurodegenerative disease models by modulating amyloid-β levels or oxidative stress .
  • Environmental Monitoring : Synthetic estrogens require advanced detection methods (e.g., electrochemical sensors using α-Fe2O3/CNT-modified electrodes) due to their persistence and low environmental concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.